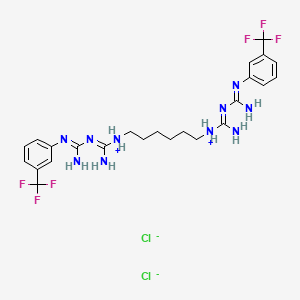
Biguanide, 1,1'-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride is a chemical compound with the molecular formula C24H32Cl2F6N10 and a molecular weight of 645.4743 . This compound is known for its unique structure, which includes two biguanide groups connected by a hexamethylene chain and substituted with trifluoromethyl groups on the aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride typically involves the reaction of hexamethylenediamine with 5-(alpha,alpha,alpha-trifluoro-m-tolyl)biguanide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The aromatic rings can undergo substitution reactions, where the trifluoromethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and sanitizers due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets specific molecular pathways involved in cell membrane synthesis and maintenance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorhexidine: Another biguanide compound with similar antimicrobial properties.
Polyhexamethylene biguanide: A polymeric biguanide used in disinfectants and contact lens solutions.
Metformin: A biguanide used as an antidiabetic medication.
Uniqueness
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride is unique due to its trifluoromethyl-substituted aromatic rings, which enhance its antimicrobial activity and stability compared to other biguanides.
Propriétés
Numéro CAS |
42242-51-3 |
|---|---|
Formule moléculaire |
C24H32Cl2F6N10 |
Poids moléculaire |
645.5 g/mol |
Nom IUPAC |
[(E)-N'-[N'-[3-(trifluoromethyl)phenyl]carbamimidoyl]carbamimidoyl]-[6-[[(E)-N'-[N'-[3-(trifluoromethyl)phenyl]carbamimidoyl]carbamimidoyl]azaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C24H30F6N10.2ClH/c25-23(26,27)15-7-5-9-17(13-15)37-21(33)39-19(31)35-11-3-1-2-4-12-36-20(32)40-22(34)38-18-10-6-8-16(14-18)24(28,29)30;;/h5-10,13-14H,1-4,11-12H2,(H5,31,33,35,37,39)(H5,32,34,36,38,40);2*1H |
Clé InChI |
OOLMMXSJYMOXIB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)N=C(/N=C(/[NH2+]CCCCCC[NH2+]/C(=N/C(=NC2=CC=CC(=C2)C(F)(F)F)N)/N)\N)N)C(F)(F)F.[Cl-].[Cl-] |
SMILES canonique |
C1=CC(=CC(=C1)N=C(N)N=C(N)[NH2+]CCCCCC[NH2+]C(=NC(=NC2=CC=CC(=C2)C(F)(F)F)N)N)C(F)(F)F.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
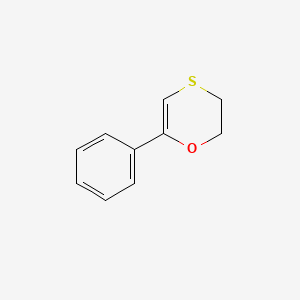

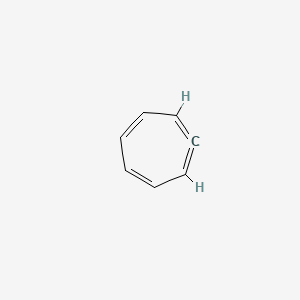
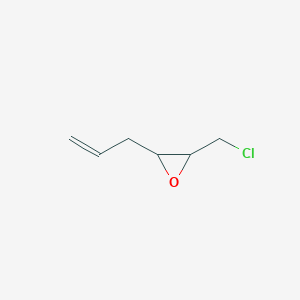
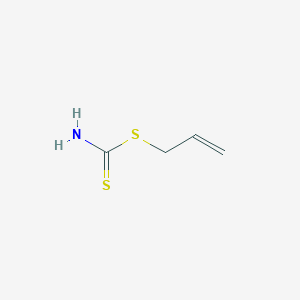


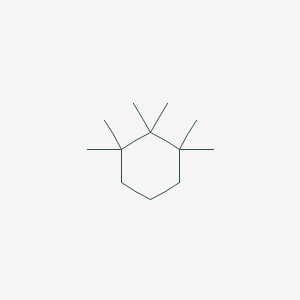
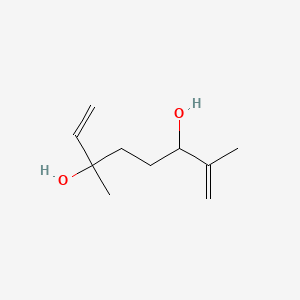



![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
